![molecular formula C7H15N B179586 N,N-dimethylcyclopentanamine CAS No. 18636-91-4](/img/structure/B179586.png)
N,N-dimethylcyclopentanamine
Overview
Description
N,N-Dimethylcyclopentanamine is an organic compound with the molecular formula C7H15N. It is a tertiary amine, characterized by a cyclopentane ring bonded to a nitrogen atom, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylcyclopentanamine can be synthesized through several methods. One common approach involves the alkylation of cyclopentylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert this compound to its corresponding secondary amine, cyclopentylamine, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts or specific temperature conditions
Major Products Formed
Oxidation: Amine oxides
Reduction: Cyclopentylamine
Substitution: Substituted cyclopentyl derivatives
Scientific Research Applications
Organic Synthesis
DMCPA serves as a versatile building block in organic synthesis. Its tertiary amine structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, facilitating the formation of more complex molecules.
- Oxidation and Reduction Reactions: DMCPA can be oxidized to form amine oxides or reduced to yield cyclopentylamine, showcasing its utility in synthetic pathways.
Reaction Type | Description | Example Product |
---|---|---|
Nucleophilic Substitution | Reacts with electrophiles to form new bonds | Various substituted amines |
Oxidation | Forms amine oxides | DMCPA oxide |
Reduction | Converts to cyclopentylamine | Cyclopentylamine |
Biological Studies
In biological research, DMCPA is utilized to study amine metabolism and enzyme interactions. Its ability to act as a ligand enables it to bind with various receptors and enzymes, influencing biochemical pathways.
Case Study: Enzyme Interaction
A study examined DMCPA's effects on specific enzyme activities related to neurotransmitter synthesis. The results indicated that DMCPA modulates enzyme activity, which may have implications for neurological research.
Industrial Applications
DMCPA is employed in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for:
- Agrochemical Intermediates: Used in synthesizing herbicides and pesticides.
- Specialty Chemicals: Acts as a precursor for various chemical formulations in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N,N-dimethylcyclopentanamine involves its interaction with biological targets, primarily through its amine group. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A primary amine with a similar cyclopentane ring structure but lacking the dimethyl substitution.
N,N-Dimethylcyclohexylamine: A tertiary amine with a cyclohexane ring instead of a cyclopentane ring.
N,N-Dimethylcyclobutylamine: A tertiary amine with a cyclobutane ring
Uniqueness
N,N-Dimethylcyclopentanamine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .
Biological Activity
N,N-Dimethylcyclopentanamine, with the molecular formula CHN and CAS number 18636-91-4, is a tertiary amine characterized by a cyclopentane ring bonded to a nitrogen atom that is further substituted with two methyl groups. This compound has garnered interest in various fields, particularly in biological and chemical research, due to its unique structural properties and potential biological activities.
Property | Value |
---|---|
Molecular Weight | 113.201 g/mol |
Density | 0.85 g/cm³ |
Boiling Point | 136.4 °C |
Flash Point | 28.2 °C |
LogP | 1.49060 |
The biological activity of this compound primarily revolves around its interaction with biological targets through its amine group. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. This interaction can influence multiple biochemical pathways, leading to various physiological effects depending on the context of use .
Biological Applications
This compound has been studied for several applications:
- Enzyme Interactions : Research indicates that this compound may play a role in enzyme metabolism, particularly in studies focused on amine metabolism.
- Pharmacological Potential : As a tertiary amine, it may exhibit pharmacological properties similar to other amines, potentially influencing neurotransmitter systems or serving as precursors in drug synthesis .
- Chemical Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of complex molecules which are crucial in pharmaceutical development .
Study on Enzyme Interaction
A study highlighted the role of this compound in modulating enzyme activity. It was found that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design aimed at metabolic disorders.
Toxicological Assessment
In a toxicological assessment involving occupational exposure, it was noted that compounds similar to this compound could lead to significant metabolic changes when exposure levels were high. This underscores the importance of understanding its biological effects within occupational settings .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | Structure Type | Key Differences |
---|---|---|
Cyclopentylamine | Primary Amine | Lacks dimethyl substitution |
N,N-Dimethylcyclohexylamine | Tertiary Amine | Cyclohexane ring instead of cyclopentane |
N,N-Dimethylcyclobutylamine | Tertiary Amine | Smaller cyclobutane ring |
Properties
IUPAC Name |
N,N-dimethylcyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8(2)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFLPHRHPMEVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171886 | |
Record name | Cyclopentanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18636-91-4 | |
Record name | Cyclopentanamine, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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